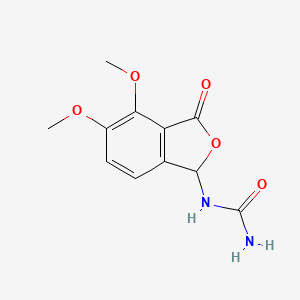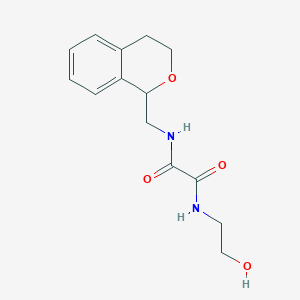![molecular formula C13H13N3O5S B11090563 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(1,1-dimethylethyl)-5-[(5-nitro-2-thienyl)methylene]-](/img/structure/B11090563.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(1,1-dimethylethyl)-5-[(5-nitro-2-thienyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinetrione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the nitrothiophene moiety: This can be done through a condensation reaction with a nitrothiophene aldehyde under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH)
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrimidinetriones.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the pyrimidinetrione core might interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(TERT-BUTYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the nitro group, which might affect its reactivity and applications.
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains a furan ring instead of a thiophene ring, which could influence its chemical properties and biological activity.
Uniqueness
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of both the nitrothiophene moiety and the pyrimidinetrione core, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C13H13N3O5S |
|---|---|
Molecular Weight |
323.33 g/mol |
IUPAC Name |
(5E)-1-tert-butyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H13N3O5S/c1-13(2,3)15-11(18)8(10(17)14-12(15)19)6-7-4-5-9(22-7)16(20)21/h4-6H,1-3H3,(H,14,17,19)/b8-6+ |
InChI Key |
IIQYJSUPWQNWSP-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)(C)N1C(=O)/C(=C/C2=CC=C(S2)[N+](=O)[O-])/C(=O)NC1=O |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11090498.png)


![7-(furan-2-yl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11090512.png)

![N-cyclohexyl-2-{2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11090530.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11090535.png)
![N-{4-[5-(4-Butyrylamino-phenyl)-pyrimidin-2-yl]-phenyl}-butyramide](/img/structure/B11090538.png)
![1-(4-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11090545.png)
![(2Z)-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11090546.png)
![methyl 2-({2-[(dimethylcarbamoyl)amino]-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11090547.png)
![(2E)-3-Benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide](/img/structure/B11090551.png)
